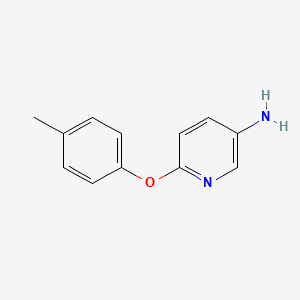

6-(4-Methylphenoxy)pyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWMZRPFRFCQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406341 | |

| Record name | 6-(4-methylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752969-65-6 | |

| Record name | 6-(4-methylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-methylphenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 4 Methylphenoxy Pyridin 3 Amine and Analogues

Established Synthetic Pathways for Phenoxy-Pyridin-3-amine Core Structures

The synthesis of the phenoxy-pyridin-3-amine core is typically not a single reaction but a multi-step process. The general approach involves either constructing a pre-functionalized pyridine (B92270) ring or modifying a simpler pyridine derivative. A common retrosynthetic analysis breaks the molecule down into a halosubstituted aminopyridine and a corresponding phenol, which are then coupled.

A frequently employed starting material for this class of compounds is 6-chloropyridin-3-amine. bldpharm.com This commercially available intermediate provides a convenient handle for introducing the phenoxy group via nucleophilic aromatic substitution.

Strategies for Pyridine Ring Construction and Functionalization

The construction of substituted pyridine rings is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. nih.gov While many syntheses of complex pyridines start from pre-existing pyridine rings, several de novo strategies exist for building the ring system itself. acsgcipr.orgbaranlab.org

Classical methods often involve condensation reactions of aldehydes and ketones with ammonia. acsgcipr.org For instance, the Hantzsch dihydropyridine (B1217469) synthesis and its variations can produce substituted pyridines, although this often requires a subsequent oxidation step to achieve the aromatic ring. baranlab.org Modern approaches offer more versatility and functional group tolerance. Transition-metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules have emerged as a powerful tool for assembling highly substituted pyridines under mild conditions. researchgate.net

In many practical, large-scale syntheses, it is more common to functionalize an existing pyridine ring rather than build it from scratch. acsgcipr.org This can involve:

Halogenation: Introducing chloro or bromo groups at specific positions to serve as leaving groups for subsequent cross-coupling reactions.

Nitration: While direct nitration of pyridine can be challenging, it provides a route to aminopyridines via reduction of the nitro group. galchimia.com

N-Oxide Formation: The formation of pyridine N-oxides activates the ring for certain substitutions. For example, Grignard reagents can add to pyridine N-oxides, leading to 2-substituted pyridines after a rearrangement step. organic-chemistry.org

A modular method developed by Liebeskind and Srogl involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which then undergoes an electrocyclization and air oxidation to form the pyridine ring. nih.govorganic-chemistry.org This cascade reaction is notable for its good yields and tolerance of various functional groups. nih.gov

Methods for Ether Linkage Formation (Oxygen-Carbon Bond)

The formation of the aryl ether bond between the pyridine ring and the phenoxy moiety is a critical step. Two primary methods dominate this transformation: the Ullmann condensation and palladium-catalyzed cross-coupling reactions.

The Ullmann condensation is a classic, copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgchemeurope.com In the context of 6-(4-Methylphenoxy)pyridin-3-amine synthesis, this would involve reacting a 6-halopyridine (e.g., 6-chloropyridin-3-amine) with 4-methylphenol. Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern variations have improved this methodology by using soluble copper catalysts with specific ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov For example, copper(I) iodide (CuI) is a common catalyst, often used with ligands like phenanthroline or 2-aminopyridine (B139424) 1-oxide. chemeurope.comorganic-chemistry.org

Palladium-catalyzed Buchwald-Hartwig etherification , an analogue to the more common amination reaction, can also be employed, although it is less frequently cited for this specific transformation than the Ullmann-type coupling. More advanced methods for C-O bond formation include copper-mediated coupling of phenols with boronic acids. nih.gov

A key starting material for these etherification reactions is often a halogenated pyridine, such as 2,4-dichloronicotinaldehyde, which can undergo regioselective substitution. acs.org

Introduction and Modification of the Pyridin-3-amine Functionality

The 3-amino group is a key feature of the target molecule. This functionality can be incorporated in several ways:

Starting with an Aminopyridine: The most direct approach is to begin with a commercially available aminopyridine, such as 6-chloropyridin-3-amine. bldpharm.com The amino group is carried through the synthesis, primarily the ether formation step.

Reduction of a Nitro Group: An alternative is to start with a 6-chloro-3-nitropyridine. The ether linkage is formed first, followed by the reduction of the nitro group to an amine. This is a common and effective strategy in heterocyclic synthesis.

Direct Amination: Modern catalytic methods, such as the Buchwald-Hartwig amination , allow for the direct coupling of an aryl halide with an amine. wikipedia.orglibretexts.org This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. wikipedia.orgacs.org While it could theoretically be used to install the 3-amino group onto a 3-halo-6-phenoxypyridine intermediate, it is more commonly used in the synthesis of related structures by coupling a halopyridine with an amine. acs.orgchemspider.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (like BINAP or X-Phos), and a base. acs.orgwikipedia.orgchemspider.com

Rearrangement Reactions: Certain rearrangement reactions, like the Kost–Sagitullin rearrangement, can transform other heterocyclic systems (like pyrimidinium salts) into 2-alkylaminopyridine derivatives. researchgate.net

Advanced Synthetic Techniques and Reaction Optimizations for Target Compound Synthesis

The synthesis of kinase inhibitors like this compound is often a focus of process chemistry, where efficiency, cost, and scalability are paramount. reactionbiology.comnih.gov This drives research into advanced techniques and reaction optimization. nih.gov

Catalytic Systems and Solvent Effects in Synthesis

The choice of catalyst, ligand, and solvent is crucial for optimizing the key bond-forming reactions.

For C-O etherification , Ullmann-type reactions have seen significant improvements. The use of nanoparticulate copper catalysts can enhance reaction rates. researchgate.net The choice of solvent can also be critical; polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditional choices, though modern methods aim for more environmentally benign options. wikipedia.orgresearchgate.net Microwave-assisted heating has also been shown to accelerate Ullmann ether syntheses. researchgate.net

For C-N amination , the Buchwald-Hartwig reaction has evolved through several generations of catalysts. wikipedia.org The development of sterically hindered phosphine ligands has greatly expanded the scope and efficiency of the reaction. wikipedia.org The choice of base and solvent system is also critical and must be tailored to the specific substrates. libretexts.org

The table below summarizes typical conditions for the key coupling reactions.

| Reaction | Catalyst System | Ligand(s) | Base | Solvent(s) | Temperature (°C) | Ref |

| Ullmann C-O Coupling | CuI or Cu(OAc)₂ | Phenanthroline, 2-Aminopyridine 1-Oxide, or Ligand-Free | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100 - 210+ | wikipedia.orgacs.org |

| Buchwald-Hartwig C-N Amination | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, X-Phos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 115 | acs.orgwikipedia.orgchemspider.com |

Novel Reaction Conditions and Process Intensification

Process intensification aims to make chemical manufacturing cleaner, safer, and more efficient. For syntheses involving the phenoxy-pyridin-3-amine core, this can involve several strategies.

One-pot or telescoped reactions are highly desirable as they reduce the number of workup and isolation steps, saving time, materials, and cost. acsgcipr.orgacs.org For example, a Vilsmeier-Haack reaction followed by a cyclization can be telescoped into the subsequent step without isolating the intermediate. acs.org

Microwave synthesis has been shown to dramatically reduce reaction times for Ullmann ether syntheses, turning reactions that might take hours into ones that complete in minutes. researchgate.net

Flow chemistry is another emerging area for process intensification. By performing reactions in continuous-flow reactors, chemists can achieve better control over reaction parameters like temperature and mixing, leading to improved yields and safety profiles, especially for highly exothermic or hazardous reactions. While specific examples for this compound are not prevalent in the literature, the individual reaction types (Ullmann coupling, Buchwald-Hartwig amination) are amenable to this technology.

Optimization often involves screening various parameters, as seen in the development of kinase inhibitors where different catalysts, ligands, and bases are tested to maximize the yield of crucial coupling steps. acs.orgnih.gov

Chemical Derivatization Strategies for Structural Modification and Analytical Enhancement

The chemical architecture of this compound provides multiple avenues for derivatization. Each modification can be tailored to achieve a specific goal, whether it is creating a library of analogues for structure-activity relationship (SAR) studies, improving pharmacokinetic properties, or enhancing signal response in analytical assays.

The primary amino group at the C-3 position of the pyridine ring is a highly versatile handle for chemical modification. Its nucleophilicity allows for a wide range of reactions, leading to derivatives with profoundly different properties.

For synthetic applications, one of the most common derivatization strategies is the formation of amides. The reaction of the amine with acyl chlorides or carboxylic acids (using coupling agents) yields stable amide derivatives. This transformation is fundamental in medicinal chemistry for exploring SAR. For instance, the synthesis of pyridine-3-carboxamide (B1143946) analogues has been shown to produce compounds with significant biological activity. organic-chemistry.org This approach not only alters the electronic and steric profile of the parent molecule but also introduces new hydrogen bonding capabilities, which can be crucial for target engagement. organic-chemistry.org

For analytical enhancement, especially in the context of mass spectrometry (MS), the primary goal of derivatization is often to increase the analyte's proton affinity and hydrophobicity. masterorganicchemistry.com A dual derivatization scheme can be employed where primary amines are tagged with a reagent containing a tertiary amine tail. masterorganicchemistry.com This "charge-tagging" strategy inverts the analyte's charge characteristics in the case of acidic molecules and significantly boosts ionization efficiency in positive-ion mode electrospray ionization (ESI-MS), leading to sensitivity improvements of over 75-fold in some cases. masterorganicchemistry.com This allows for robust detection and quantification in complex biological matrices. masterorganicchemistry.comlibretexts.org

Below is a table summarizing key derivatization strategies for the amine group.

Table 1: Derivatization Strategies for the Amine Functional Group| Strategy | Reagent/Method | Application | Purpose |

|---|---|---|---|

| Acylation/Amide Formation | Acyl Chlorides, Carboxylic Acids + Coupling Agents (e.g., HATU/HOAt) | Synthetic | SAR studies, modification of biological activity, introduction of new functional groups. organic-chemistry.org |

| Charge-Tagging | Linear acyl chlorides with a tertiary amine tail (e.g., Dimethylaminoacetyl chloride) | Analytical (MS) | Increases proton affinity and hydrophobicity, enhances ESI-MS signal response. masterorganicchemistry.com |

| Propionylation | Propionic anhydride | Analytical (MS) | Converts amine moieties to propionyl derivatives for improved chromatographic separation and detection. libretexts.org |

| Isothiocyanate Formation | Carbon disulfide (via an iminophosphorane intermediate) | Synthetic | Creates a versatile isothiocyanate handle for further reaction into ureas, thioureas, and other heterocycles. nih.gov |

Derivatization at the Phenoxy Moiety

The 4-methylphenoxy portion of the molecule offers a different set of opportunities for modification, primarily centered on the reactivity of the benzylic methyl group. Transforming this group can impact the molecule's steric bulk, electronic properties, and potential for new interactions.

A key strategy for functionalizing the methyl group is benzylic halogenation . Under radical or Lewis acid-catalyzed conditions, the benzylic protons can be substituted with a halogen, typically bromine. Lewis acid-catalyzed bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) with a catalyst such as zirconium(IV) chloride (ZrCl4) can efficiently produce the corresponding benzyl (B1604629) bromide derivative under mild conditions. This brominated intermediate is a highly valuable synthon, readily undergoing nucleophilic substitution to introduce a wide variety of new functional groups (e.g., alcohols, ethers, amines, nitriles).

Another powerful derivatization strategy is the oxidation of the methyl group . This transformation can convert the relatively inert methyl group into a more functional and polar carboxylic acid. organic-chemistry.org This significantly alters the molecule's acidity, solubility, and potential for ionic interactions. Various methods exist to achieve this, ranging from metal-catalyzed aerobic oxidations to photo-oxidative reactions. organic-chemistry.org

The table below outlines methods for the derivatization of the benzylic methyl group.

Table 2: Derivatization Strategies for the 4-Methylphenoxy Moiety| Strategy | Reagent/Conditions | Product | Purpose |

|---|---|---|---|

| Benzylic Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Zirconium(IV) chloride (ZrCl4) in CH2Cl2 | 6-(4-(Bromomethyl)phenoxy)pyridin-3-amine | Creates a reactive intermediate for further nucleophilic substitution. |

| Aerobic Oxidation | Co(OAc)2/NaBr, radical initiator, O2 | 6-(4-Carboxyphenoxy)pyridin-3-amine | Introduces a carboxylic acid group to increase polarity and provide a new site for conjugation. organic-chemistry.org |

| Photo-oxidation | Br2, H2O, photoirradiation (e.g., blue LEDs) | 6-(4-Carboxyphenoxy)pyridin-3-amine | A metal-free method to form the corresponding carboxylic acid. organic-chemistry.org |

| Peroxide Oxidation | 30% H2O2, Na2WO4, phase-transfer catalyst | 6-(4-Carboxyphenoxy)pyridin-3-amine | An environmentally safer method for oxidizing benzylic groups. organic-chemistry.org |

Strategies for Pyridine Ring Derivatization

The pyridine ring itself can be subjected to derivatization, although this is often more challenging. The reactivity of the ring is heavily influenced by the existing substituents. The amino group (at C-3) and the phenoxy group (at C-6) are both electron-donating, activating the ring towards electrophilic aromatic substitution (EAS) . These groups are ortho-, para-directing, meaning that incoming electrophiles are directed to the C-2, C-4, and C-5 positions.

However, the high reactivity of the amino group can lead to undesired side reactions and its protonation under strongly acidic conditions can deactivate the ring. nih.gov Therefore, a common strategy involves the use of a protecting group . The amine can be converted to an amide (e.g., an acetamide), which is less activating and sterically bulkier, favoring para-substitution and preventing N-substitution side reactions. nih.gov After the desired EAS reaction (e.g., nitration, halogenation) is performed, the protecting group can be hydrolyzed to restore the primary amine. nih.gov

A more advanced strategy for pyridine functionalization involves the direct conversion of a C-H bond into a more versatile functional group. For example, pyridines can be converted into phosphonium (B103445) salts, which then react with sodium azide (B81097) to form iminophosphoranes. nih.gov These intermediates are valuable because they can be hydrolyzed to amines or reacted further to yield other nitrogen-containing derivatives, offering a regioselective method for amination that is distinct from traditional methods. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy Applications for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characteristic vibrational modes within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. For 6-(4-Methylphenoxy)pyridin-3-amine, specific absorption bands would be expected that correspond to the stretching and bending vibrations of its constituent parts. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of both the pyridine (B92270) and phenoxy rings are generally found between 3000 and 3100 cm⁻¹. nih.gov Furthermore, the C-O-C ether linkage would exhibit characteristic stretching vibrations, and the C-N bond of the amine would also have a distinct signal. The presence of the methyl group would be indicated by C-H stretching and bending modes around 2960 and 1450 cm⁻¹, respectively.

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, the symmetric vibrations of the aromatic rings and the C-C backbone would be expected to produce strong Raman signals. This technique is particularly useful for observing non-polar bonds, which may show weak absorption in FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be anticipated for the protons on the pyridine ring, the phenoxy ring, the amine group, and the methyl group. The chemical shifts (δ) of these protons would be influenced by the electronic effects of the neighboring atoms and functional groups. For example, the protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the p-cresol (B1678582) moiety would also resonate in the aromatic region, and the methyl group would likely appear as a singlet at a higher field, around δ 2.3 ppm. The amine protons would exhibit a broad signal whose chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons would be indicative of their hybridization and chemical environment. The carbon atoms of the aromatic rings would resonate in the downfield region, typically between δ 110 and 160 ppm. The carbon of the methyl group would appear at a much higher field.

To establish the complete and unambiguous assignment of all proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of advanced multidimensional NMR experiments would be employed. These include techniques such as:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same molecule.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's three-dimensional conformation.

Without experimental or calculated data for this compound, a detailed analysis and the creation of data tables as requested is not feasible. The scientific community awaits dedicated studies to fully characterize this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The molecular formula of this compound is C₁₂H₁₂N₂O. HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas.

The exact mass is calculated by summing the masses of the most abundant isotopes of each element. The predicted HRMS data for the protonated molecule [M+H]⁺ is crucial for its definitive identification in complex mixtures or as a newly synthesized entity.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₂H₁₂N₂O | 200.09496 |

| [M+H]⁺ | C₁₂H₁₃N₂O⁺ | 201.10224 |

| [M+Na]⁺ | C₁₂H₁₂N₂ONa⁺ | 223.08418 |

Data are calculated values based on isotopic masses.

The primary fragmentation pathways expected in an MS/MS experiment for this compound would involve the cleavage of the ether linkage, which is a common fragmentation site in such molecules. The bond between the pyridinyl ring and the ether oxygen is likely to cleave, leading to characteristic fragment ions. Key predicted fragmentations include the loss of the p-cresol or phenoxy radical.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of a target compound.

In a typical LC-MS analysis of this compound, the compound would be separated from impurities on a reversed-phase HPLC column (such as a C18 column) using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

Upon elution from the column, the compound enters the mass spectrometer. The identity is confirmed by matching the retention time with that of a reference standard and by observing the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺ at m/z 201.10). The purity is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all observed peaks.

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule and understanding its packing in the solid state. Although a crystal structure for this compound has not been reported in the surveyed literature, its structural characteristics can be inferred from analyses of similar compounds. researchgate.net

Single Crystal X-ray Diffraction for Atomic Arrangement and Bond Parameters

A successful single-crystal XRD experiment would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. This would reveal the planarity of the pyridine and phenyl rings and the geometry of the ether linkage and the amino group.

Based on crystal structures of analogous aminopyridines and aromatic ethers, certain structural features can be anticipated. nih.govresearchgate.net The C-O-C bond angle of the ether linkage is expected to be around 118-120°. The bond lengths within the aromatic rings will show typical values for sp²-hybridized carbons. The exocyclic C-N bond of the amino group is expected to have some double-bond character due to resonance with the pyridine ring.

Table 2: Predicted Key Bond Parameters for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| C(pyridine)-O Bond Length | Ether linkage to pyridine | ~1.36 Å |

| C(phenyl)-O Bond Length | Ether linkage to phenyl ring | ~1.40 Å |

| C(pyridine)-NH₂ Bond Length | Amino group to pyridine ring | ~1.38 Å |

| C-O-C Angle | Ether bond angle | ~119° |

Values are estimations based on data from structurally similar compounds.

Supramolecular Interactions and Crystal Packing Studies

The crystal packing of this compound would be governed by a variety of non-covalent interactions. The primary amino group is a strong hydrogen bond donor, while the pyridine nitrogen and the ether oxygen are potential hydrogen bond acceptors.

It is highly probable that the crystal structure would feature intermolecular hydrogen bonds of the N-H···N(pyridine) type, a common and robust motif in aminopyridines that often leads to the formation of chains or dimers. mdpi.com Weaker N-H···O hydrogen bonds involving the ether oxygen might also be present.

Computational and Theoretical Investigations of 6 4 Methylphenoxy Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. These theoretical methods can provide insights into molecular geometry, stability, and reactivity without the need for empirical measurements.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It would be the standard approach to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the potential energy landscape of 6-(4-Methylphenoxy)pyridin-3-amine. This would reveal the molecule's preferred conformation and the energy barriers for rotation around its flexible bonds.

Following geometry optimization, a vibrational frequency analysis would typically be performed. This calculation predicts the infrared and Raman spectra of the molecule, with each vibrational mode corresponding to a specific type of atomic motion. Potential Energy Distribution (PED) analysis would further dissect these modes to quantify the contribution of individual bond stretches, angle bends, and torsions. No such analysis for this compound has been found in the public literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how the molecule would interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. An MEP analysis would identify the likely sites of chemical reaction on the this compound molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which is crucial for understanding hyperconjugative effects and the nature of intermolecular interactions, such as hydrogen bonding. This analysis would offer insights into the stabilization of the molecular structure of this compound.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

These parameters would provide a comprehensive reactivity profile for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. This approach is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra, which arise from the excitation of electrons from lower to higher energy orbitals upon absorption of light. For this compound, a TD-DFT analysis would elucidate the nature of its electronic transitions, identifying the specific orbitals involved (e.g., HOMO to LUMO transitions) and their corresponding excitation energies and oscillator strengths.

While specific TD-DFT studies on this compound are not extensively documented in publicly available literature, the methodology would typically involve optimizing the ground state geometry of the molecule using Density Functional Theory (DFT), followed by the calculation of excited states. The results would provide a theoretical absorption spectrum, which could be compared with experimental data to validate the computational model. Such studies are crucial for understanding the photophysical properties of the compound and can offer insights into its potential applications in areas like photosensitization or as a fluorescent probe.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic and interactive view of this compound, predicting its behavior in a biological environment.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. nih.govpsu.edu The process involves placing the ligand in various conformations within the binding site and scoring each pose based on a scoring function that estimates the binding affinity.

A hypothetical docking study of this compound against a protein kinase, a common target for pyridine-containing inhibitors, would likely reveal key intermolecular interactions. These could include hydrogen bonds between the aminopyridine moiety and amino acid residues in the hinge region of the kinase, as well as hydrophobic interactions involving the methylphenoxy group in a hydrophobic pocket. The results are typically presented in a table summarizing the binding energies and interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase A | -8.5 | Asp166, Glu170 | Hydrogen Bond |

| Val57, Leu153 | Hydrophobic | ||

| c-Met Kinase | -9.2 | Met1160, Tyr1230 | Hydrogen Bond, π-π Stacking |

| Val1092, Ala1221 | Hydrophobic |

This data is illustrative and intended to represent typical outputs of molecular docking studies.

Molecular Dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. oncotarget.com For this compound, an MD simulation of its complex with a target protein, as identified through docking, would assess the stability of the binding pose and the dynamics of the interactions. nih.gov The simulation would track the trajectories of all atoms in the system, allowing for the analysis of conformational changes in both the ligand and the protein.

Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular hydrogen bonds. These simulations can reveal whether the initial docking pose is maintained throughout the simulation, providing a more accurate picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific biological target.

The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological properties) for each compound and then using statistical methods like multiple linear regression or machine learning to build a predictive model. nih.gov Such a model can guide the design of new, more potent derivatives by identifying the key structural features that contribute to activity.

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. nih.gov Various computational tools, such as QikProp and ADMETlab, are used to predict these pharmacokinetic properties from the molecular structure. schrodinger.comresearchgate.net These predictions help in identifying potential liabilities, such as poor absorption or rapid metabolism, that could lead to the failure of a drug candidate in later stages of development. schrodinger.com

For this compound, a typical in silico ADME prediction might include parameters like aqueous solubility, blood-brain barrier permeability, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for inhibition of cytochrome P450 enzymes. mdpi.com

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 214.26 | < 500 |

| LogP (Octanol/Water) | 2.8 | < 5.0 |

| Aqueous Solubility (logS) | -3.5 | > -5.0 |

| Caco-2 Permeability (nm/sec) | 550 | > 500 (High) |

| Blood-Brain Barrier Permeability | Low | - |

| Human Oral Absorption | > 80% | High |

This data is generated for illustrative purposes based on typical computational predictions.

Advanced Intermolecular Interaction Analysis

Beyond standard docking, more advanced methods can be employed to analyze the non-covalent interactions that govern the binding of this compound to its target. Techniques such as Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can provide a detailed map of these interactions.

NCI analysis visualizes the regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, providing a qualitative understanding of the binding landscape. QTAIM, on the other hand, offers a quantitative description of the electron density topology, allowing for the characterization of bond paths and the strength of intermolecular interactions. These advanced analyses are invaluable for the fine-tuning of ligand design to optimize binding affinity and selectivity.

Hirshfeld Surface Analysis for Intermolecular Contact Visualization

Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, allowing for the visualization and quantification of intermolecular interactions. The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. Various properties can be mapped onto this surface to highlight different aspects of the intermolecular contacts.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, might look as follows:

| Intermolecular Contact Type | Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 25% |

| N···H/H···N | 15% |

| O···H/H···O | 10% |

| Other | 5% |

These percentages would indicate the prevalence of different types of non-covalent interactions holding the molecules together in the crystal lattice. The dnorm surface, another output of Hirshfeld analysis, would visually represent these interactions, with red spots indicating close contacts, typically associated with hydrogen bonds.

Energy Frameworks for Understanding Crystal Packing Forces

While Hirshfeld surface analysis provides a qualitative and quantitative picture of intermolecular contacts, energy framework analysis offers a deeper understanding of the energetic aspects of crystal packing. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are then used to construct a visual representation of the packing in the form of cylindrical frameworks, where the thickness of the cylinders is proportional to the strength of the interaction.

The total interaction energy is typically broken down into its electrostatic, polarization, dispersion, and exchange-repulsion components. This allows for a detailed characterization of the nature of the forces at play. For this compound, one would anticipate that dispersion forces would be significant due to the presence of the aromatic rings, while electrostatic interactions would be dominated by the hydrogen bonding involving the amine group.

A hypothetical summary of interaction energies for a molecular pair in the crystal of this compound could be presented as follows:

| Energy Component | Energy (kJ/mol) |

| Electrostatic | -50 |

| Polarization | -15 |

| Dispersion | -85 |

| Repulsion | 60 |

| Total Interaction Energy | -90 |

The resulting energy framework would visually depict the strongest interaction pathways within the crystal, providing insights into its mechanical and thermal properties.

Advanced Medicinal Chemistry and Biological Activity Investigations

Enzymatic Inhibition and Receptor Modulation Studies

Investigations into the ability of 6-(4-Methylphenoxy)pyridin-3-amine to interact with and modulate the function of specific enzymes and receptors have been limited. Publicly available research has not extensively profiled this specific compound; however, studies on structurally related molecules provide some context for its potential activities.

Assays for Inhibition of Specific Kinases (e.g., FLT3, SYK)

There is currently no publicly available scientific literature that specifically details the inhibitory activity of this compound against Fms-like tyrosine kinase 3 (FLT3) or Spleen tyrosine kinase (SYK). The broader class of pyridine (B92270) derivatives has been a subject of interest in the development of kinase inhibitors. For instance, various substituted pyrazolo[3,4-b]pyridines and other complex pyridine-containing heterocyclic compounds have been synthesized and evaluated as potent inhibitors of kinases such as Aurora kinases, Glycogen Synthase Kinase-3 (GSK-3), and Met kinase. nih.govresearchgate.netnih.gov However, direct evidence and quantitative data (e.g., IC₅₀ values) for this compound's activity on FLT3, SYK, or other kinases are not available in the current body of research.

Investigations into Viral Enzyme Inhibition (e.g., HCV Life Cycle Targets)

While direct studies on this compound are not present in the available literature, a closely related analogue, 6-(4-chloro-3-methylphenoxy)-pyridin-3-amine , has been identified as an inhibitor of the Hepatitis C Virus (HCV) life cycle. This analogue was shown to target the later stages of the viral life cycle, specifically morphogenesis and maturation. It was found to inhibit the envelopment of the HCV capsid, a crucial step for producing infectious viral particles. This finding suggests that the phenoxypyridine scaffold may be a promising starting point for the development of novel anti-HCV agents that act through a mechanism distinct from many direct-acting antivirals that target viral replication. nih.gov The primary target within the HCV life cycle for this class of compounds is suggested to be a non-structural protein like NS5B, an RNA-dependent RNA polymerase, which is a key enzyme for viral replication. nih.govwikipedia.org

Receptor Binding and Functional Modulation Assays (e.g., Opioid Receptors, Prostaglandin (B15479496) Receptors)

There is no specific data available in the public domain regarding the binding affinity or functional modulation of this compound at opioid or prostaglandin receptors. Research into ligands for these receptors is extensive, but the available studies have not reported on this particular compound. For example, studies on opioid receptor ligands have focused on structurally distinct molecules, such as fentanyl derivatives and complex benzofuro[2,3-c]pyridin-6-ols. nih.govnih.gov Similarly, the field of prostaglandin receptor modulators is well-researched, but does not appear to include investigations into simple phenoxypyridine derivatives like this compound.

In Vitro Biological Activity Profiling of this compound and Analogues

The evaluation of the biological effects of this compound and its related compounds in cellular models is a critical step in understanding their therapeutic potential.

Antiviral Efficacy Assessment in Cellular Models

Consistent with the findings on viral enzyme inhibition, the antiviral activity of the phenoxypyridine class of compounds has been primarily investigated in the context of HCV. The analogue 6-(4-chloro-3-methylphenoxy)-pyridin-3-amine demonstrated a significant reduction in extracellular HCV RNA levels and infectious virus titers in cell culture models. nih.gov This indicates that the compound effectively blocks the production and/or release of new, infectious viral particles from infected cells. However, specific data on the antiviral efficacy of this compound itself in any viral cellular model is not currently available in the scientific literature.

Anticancer and Antiproliferative Activity Evaluation in Cell Lines

There is no specific data in the peer-reviewed literature detailing the anticancer or antiproliferative activity of this compound against any cancer cell lines. The broader family of pyridine-containing compounds is known to exhibit antiproliferative effects, and many have been investigated as potential anticancer agents. google.comnih.govnih.gov These studies, however, focus on more structurally complex pyridine derivatives, often with additional fused rings or functional groups that are crucial for their activity. Without direct experimental evidence, the antiproliferative potential of the simpler this compound remains uncharacterized.

Antimicrobial and Antifungal Activity Studies

No studies detailing the in vitro or in vivo antimicrobial or antifungal efficacy of this compound have been identified. While the broader class of pyridine derivatives has been explored for such properties, data specifically characterizing the activity of this compound against bacterial or fungal strains, including Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values, are not present in the available scientific literature.

Investigation of Neurological Activities (e.g., Anticonvulsant, Antidepressant, Antinociceptive Potential)

There is no available research data from preclinical or clinical studies assessing the neurological activities of this compound. Specific investigations into its potential as an anticonvulsant, antidepressant, or antinociceptive agent have not been reported. Consequently, there are no findings on its mechanisms of action related to the central nervous system, such as interactions with neurotransmitter receptors or ion channels.

Assessment of Necroptosis Inhibition

An assessment of this compound as an inhibitor of necroptosis has not been documented in the scientific literature. There are no published studies evaluating its ability to modulate the necroptotic pathway or its key protein components, such as RIPK1, RIPK3, or MLKL.

Antimalarial Activity Profiling

The antimalarial activity profile of this compound has not been reported. No data from in vitro screenings against Plasmodium species or in vivo efficacy studies in animal models of malaria are available to characterize its potential as an antimalarial agent.

Structure-Activity Relationship (SAR) Elucidation

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity

A systematic investigation of substituent effects for the this compound scaffold has not been published. Such studies would require the synthesis and biological evaluation of a library of analogues, which has not been reported.

Impact of Stereochemistry on Biological Activity

There are no stereocenters in the structure of this compound. Therefore, investigations into the impact of stereochemistry on its biological activity are not applicable.

Design and Evaluation of Bioisosteric Replacements

Bioisosterism, the strategy of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.gov This approach aims to enhance a compound's potency, selectivity, or pharmacokinetic properties. nih.gov In the context of the 6-phenoxypyridin-3-amine (B1584284) scaffold, research into related structures, such as N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, provides valuable insights into the potential for bioisosteric modifications. mdpi.com

A study focused on developing imaging agents for α-synuclein aggregates, a hallmark of Parkinson's disease, explored a series of N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives. mdpi.com In this research, various substituents were introduced to the quinoline (B57606) ring, which can be considered a bioisosteric replacement for the simple phenyl ring in the parent 6-phenoxypyridin-3-amine structure. The aim was to modulate the binding affinity and selectivity of these compounds for their target. mdpi.com

The synthesis of these derivatives involved the Buchwald-Hartwig amination reaction, a powerful tool for forming carbon-nitrogen bonds. mdpi.com This allowed for the coupling of different quinolinyl halides with 6-methoxypyridin-3-amine, leading to a library of compounds with diverse substitution patterns. mdpi.com For instance, the introduction of fluorine atoms at different positions on the quinoline ring was explored. mdpi.com Fluorine is a well-known bioisostere of a hydrogen atom and can significantly alter the electronic properties and metabolic stability of a molecule.

The evaluation of these bioisosteric replacements involved in vitro binding assays to determine their affinity for α-synuclein fibrils. mdpi.com The results of these assays revealed that the nature and position of the substituents on the quinoline ring had a profound impact on biological activity. mdpi.com This highlights the importance of carefully considering the steric and electronic effects of any bioisosteric replacement.

Table 1: Bioisosteric Replacements in N-(6-methoxypyridin-3-yl)quinoline-2-amine Analogues and Their Biological Activity

| Compound ID | Bioisosteric Modification (on quinoline ring) | Binding Affinity (Kd, nM) for α-synuclein |

| [11C]7f | Fluorine substitution | Favorable brain washout |

| [18F]7j | Fluorine substitution | Favorable brain washout |

| [11C]8i | Unspecified modification | High affinity |

| [125I]8i | Unspecified modification | 5 |

Data sourced from a study on N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as PET imaging agents. mdpi.com

Correlation of Computational Descriptors with Observed Biological Outcomes

In the study of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, a clear correlation was observed between the structural features of the compounds and their binding affinities. mdpi.com For example, the researchers noted that certain substitution patterns on the quinoline ring led to significantly higher affinity for α-synuclein. mdpi.com These empirical observations form the basis for developing a QSAR model.

A hypothetical QSAR study on this series of compounds would involve calculating a variety of molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).

Commonly Used Computational Descriptors:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometric Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of electrons and the energies of molecular orbitals.

Lipophilicity Descriptors: The most common of these is the logarithm of the partition coefficient (logP), which measures a compound's solubility in a nonpolar solvent relative to a polar one.

Once these descriptors are calculated for a series of compounds with known biological activities, statistical methods such as multiple linear regression or partial least squares can be used to build a mathematical model that correlates the descriptors with the activity. Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For the N-(6-methoxypyridin-3-yl)quinoline-2-amine series, a QSAR model could potentially reveal that a specific combination of, for instance, a certain range of logP values and the presence of a hydrogen bond donor at a particular position are crucial for high binding affinity. This information would be invaluable for the rational design of future generations of imaging agents.

Mechanistic Studies of Bioavailability and Metabolism in Vitro Models

In Vitro Permeability and Absorption Assessments

The ability of a compound to be absorbed from the gastrointestinal tract and to permeate biological membranes is a critical determinant of its oral bioavailability. In vitro models provide a valuable first look at these properties.

Evaluation of Membrane Permeability Using Cell-Based and Non-Cell-Based Assays

At present, there is a lack of publicly available data from specific in vitro studies on the membrane permeability of 6-(4-Methylphenoxy)pyridin-3-amine using standard cell-based assays such as the Caco-2 or MDCK cell lines, or non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are crucial for predicting the passive diffusion and potential for active transport of a compound across the intestinal epithelium.

Prediction of Blood-Brain Barrier (BBB) Permeation from Molecular Descriptors

While specific experimental data on the blood-brain barrier (BBB) permeability of this compound is not available, predictions can be made based on its molecular descriptors. The ability of a compound to cross the BBB is governed by factors such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. Computational models and algorithms, such as the CNS MPO (Central Nervous System Multiparameter Optimization) score, are often employed to estimate the likelihood of BBB penetration. Without specific experimental validation, these predictions remain theoretical.

Enzymatic Biotransformation Studies

The metabolic fate of a compound, primarily determined by enzymatic reactions in the liver, significantly influences its efficacy and safety profile.

Characterization of Cytochrome P450 (CYP) Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast array of xenobiotics. Understanding the interaction of this compound with these enzymes is essential.

Detailed studies identifying the specific oxidative metabolites of this compound formed by CYP enzymes have not been reported in the available scientific literature. For structurally related compounds containing a secondary amine, metabolic pathways often involve N-dealkylation or N-oxidation to form hydroxylamine (B1172632) and nitroso intermediates. However, without experimental data, the precise metabolic products of the title compound remain unelucidated.

There is currently no published research investigating the potential of this compound to inhibit specific CYP isoforms or to form metabolic intermediate (MI) complexes. Such studies are critical, as CYP inhibition can lead to drug-drug interactions, and MI complex formation can result in time-dependent inhibition of enzyme activity. For some compounds with secondary amine moieties, the formation of a nitroso metabolite can lead to the formation of a quasi-irreversible MI complex with the heme iron of CYP enzymes, particularly CYP3A4.

Analysis of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Acetylation)

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. drughunter.comupol.czresearchgate.net For this compound, the primary amine group and potential hydroxylated metabolites are key sites for these reactions.

Glucuronidation: This is a major Phase II pathway for many drugs. upol.cz The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The primary amine of this compound can undergo N-glucuronidation. Furthermore, if the compound undergoes Phase I hydroxylation on either the pyridine (B92270) or the phenoxy ring, the resulting hydroxyl groups can be readily conjugated with glucuronic acid to form O-glucuronides. For instance, studies on olanzapine, which also contains a tertiary amine, have identified N-glucuronidation as a major metabolic route, with UGT1A4 and UGT2B10 being significant contributors. drughunter.com

Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another important conjugation pathway. researchgate.net Phenolic metabolites, which could be formed from the hydroxylation of the phenoxy ring of this compound, are common substrates for SULTs. The amino group could also be a site for N-sulfation.

Acetylation: N-acetyltransferases (NATs) are responsible for the acetylation of compounds with primary aromatic amine and hydrazine (B178648) groups. The 3-amino group of this compound makes it a potential substrate for NATs, leading to the formation of an N-acetylated metabolite.

| Conjugation Reaction | Enzyme Family | Potential Site on Compound | Expected Metabolite |

|---|---|---|---|

| Glucuronidation | UGTs | 3-amino group (N-glucuronidation) Hydroxylated metabolites (O-glucuronidation) | N-glucuronide conjugate O-glucuronide conjugate |

| Sulfation | SULTs | 3-amino group (N-sulfation) Hydroxylated metabolites (O-sulfation) | N-sulfo conjugate O-sulfo conjugate |

| Acetylation | NATs | 3-amino group | N-acetyl conjugate |

Assessment of Metabolic Stability in In Vitro Systems (e.g., Liver Microsomes, S9 Fractions)

The metabolic stability of a compound provides an early indication of its in vivo half-life and clearance. Liver microsomes and S9 fractions are common in vitro tools for this assessment.

Liver Microsomes: These preparations contain a rich complement of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, and some Phase II enzymes like UGTs. Incubating this compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) allows for the measurement of its rate of disappearance and the identification of its primary metabolites. For example, studies with 4-aminopyridine (B3432731) in human liver microsomes have shown that it undergoes limited metabolism, with 3-hydroxylation being a minor pathway. nih.gov

| In Vitro System | Enzymes Present | Metabolic Pathways Assessed | Relevance for this compound |

|---|---|---|---|

| Liver Microsomes | CYPs, UGTs, FMOs | Phase I (oxidation, reduction, hydrolysis) Glucuronidation | Assessment of oxidative metabolism and N-glucuronidation. |

| S9 Fractions | Microsomal enzymes + Cytosolic enzymes (SULTs, NATs, etc.) | Comprehensive Phase I and Phase II metabolism | Provides a broader view of metabolic pathways, including sulfation and acetylation. |

Mechanistic Insights into Metabolic Pathways for Pyridin-3-amine Derivatives

Investigation of N-Oxidation Processes

The nitrogen atoms in the pyridine ring and the exocyclic amino group of this compound are susceptible to N-oxidation. This reaction is primarily catalyzed by cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs). smolecule.com The formation of an N-oxide metabolite can significantly alter the pharmacological and toxicological properties of the parent compound. For related tertiary amine antihistamines like pheniramine, N-oxidation is a known metabolic pathway. smolecule.com

Studies on Aromatic Ring Hydroxylation and Degradation

Aromatic hydroxylation is a common Phase I metabolic reaction catalyzed by CYP enzymes. For this compound, hydroxylation can occur on either the pyridine ring or the p-cresol (B1678582) (4-methylphenoxy) ring.

Pyridine Ring Hydroxylation: The pyridine ring can be hydroxylated at positions not occupied by substituents. For 4-aminopyridine, hydroxylation occurs at the 3-position, catalyzed mainly by CYP2E1. nih.gov

Phenoxy Ring Hydroxylation: The p-cresol ring can also be a target for hydroxylation, likely at the positions ortho to the ether linkage or the methyl group. Hydroxylation is a major metabolic pathway for phenazopyridine, a related diaminopyridine derivative. wikipedia.org

Following hydroxylation, the aromatic rings may undergo further degradation, although this is generally a less common metabolic pathway for drug molecules.

Analysis of Ether Linkage Cleavage Pathways

The ether linkage in this compound is a potential site for metabolic cleavage. O-dealkylation is a well-established metabolic reaction, often catalyzed by CYP enzymes. Cleavage of the ether bond would result in the formation of 6-hydroxypyridin-3-amine and p-cresol. While acidic cleavage of ethers is a known chemical reaction, enzymatic cleavage in a biological system follows a different mechanism, typically involving an oxidative process. masterorganicchemistry.com

| Metabolic Pathway | Potential Site on Compound | Key Enzymes | Expected Metabolites |

|---|---|---|---|

| N-Oxidation | Pyridine nitrogen, 3-amino nitrogen | CYPs, FMOs | Pyridine-N-oxide, Amine-N-oxide |

| Aromatic Hydroxylation | Pyridine ring, Phenoxy ring | CYPs | Hydroxylated pyridine derivatives, Hydroxylated phenoxy derivatives |

| Ether Linkage Cleavage | Ether bond | CYPs | 6-Hydroxypyridin-3-amine, p-Cresol |

Conclusion and Future Research Directions

Summary of Current Research Status and Key Findings Pertaining to 6-(4-Methylphenoxy)pyridin-3-amine

The chemical compound this compound has established itself as a valuable building block in the field of medicinal chemistry. Its primary significance lies in its role as a key intermediate for the synthesis of targeted therapeutics, particularly protein kinase inhibitors for cancer treatment.

Current research highlights that the aminopyridine scaffold is a "privileged" structure in kinase drug discovery, known for its ability to interact with the hinge region of kinase enzymes. nih.gov Derivatives of this compound have been specifically investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase whose signaling pathway is closely linked to tumor growth, invasion, and metastasis. nih.gov This makes c-Met a prominent target for cancer drug development. nih.gov

The most notable application of this compound is as a precursor in the synthesis of Foretinib, a potent inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2. The development of such complex molecules underscores the utility of this specific aminopyridine derivative in constructing multi-target agents. Structure-activity relationship (SAR) studies on related aminopyridine series have provided insights into how molecular modifications can fine-tune binding affinity and selectivity for target kinases. nih.gov

Table 1: Summary of Current Research on this compound

| Research Area | Key Findings | Relevant Targets |

| Medicinal Chemistry | Acts as a crucial structural motif and synthetic intermediate for kinase inhibitors. | Protein Kinases |

| Oncology Drug Discovery | Forms the basis for developing potent inhibitors of key cancer-related kinases. nih.gov | c-Met, VEGFR2 |

| Synthetic Chemistry | Utilized as a key starting material in the multi-step synthesis of complex therapeutic agents like Foretinib. | Not Applicable |

Identification of Critical Research Gaps and Emerging Challenges

Despite its utility, significant research gaps and challenges concerning this compound and its derivatives persist. A primary challenge in kinase-targeted cancer therapy is the development of drug resistance, which can severely limit the long-term clinical benefits of these agents. nih.gov Research specifically addressing the potential mechanisms of resistance to Foretinib or other derivatives of this compound is not yet comprehensive.

Further challenges include:

Limited Target Scope: While c-Met is a well-documented target, the full spectrum of kinases or other biological targets that could be modulated by this chemical scaffold remains underexplored. nih.gov A significant portion of the human kinome is still inadequately studied, representing a vast area of untapped therapeutic potential. nih.gov

Synthetic Efficiency: The synthesis of complex kinase inhibitors is often a multi-step process that can be inefficient and costly. There is a continuous need for more streamlined and scalable synthetic routes to produce these compounds for research and potential clinical use.

Off-Target Effects: While desirable for multi-targeted therapies, inhibition of unintended kinases can lead to toxicity. A thorough understanding of the off-target profile of new derivatives is a critical challenge that must be addressed early in the drug discovery process.

Prospective Avenues for Advanced Research and Potential Applications

The foundation laid by current research opens several promising avenues for future investigation into this compound and its analogs.

Novel Synthetic Methodologies

Future work should focus on developing more efficient and innovative synthetic strategies. This includes one-pot multicomponent reactions (MCRs), which offer convergence, speed, and reduced waste. nih.gov Exploring novel catalytic systems, potentially using earth-abundant metals or nanoparticle catalysts, could also lead to more sustainable and cost-effective production of aminopyridine derivatives. researchgate.netfrontiersin.org Furthermore, applying modern techniques like flow chemistry could enhance scalability and reaction control.

Advanced Computational Predictions and Validations

Computational chemistry offers powerful tools to accelerate drug discovery. The use of 3D-Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide deep insights into the binding modes of aminopyridine inhibitors with their target kinases. nih.gov These methods can predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemists to prioritize the most promising candidates for synthesis and experimental validation. nih.govappliedclinicaltrialsonline.com Such computational approaches are vital for designing inhibitors with improved potency and selectivity. nih.gov

Exploration of New Biological Targets and Mechanisms

There is significant potential in screening derivatives of this compound against broader panels of kinases and other enzyme families to uncover novel therapeutic applications. nih.gov Beyond cancer, kinase inhibitors are being actively investigated for inflammatory and neurodegenerative diseases, representing new frontiers for this compound class. numberanalytics.com Mechanistic studies should also aim to understand the downstream effects of kinase inhibition and explore potential polypharmacology, where a single compound modulates multiple targets to achieve a synergistic therapeutic effect.

Integrated Experimental and Computational Approaches in Drug Discovery

The most effective path forward lies in the tight integration of computational and experimental methods. Physiologically-based pharmacokinetic (PBPK) modeling, for instance, can be used to predict drug-drug interactions and inform dosing schedules, potentially reducing the need for some clinical studies. appliedclinicaltrialsonline.com This integrated workflow—from computational design and prediction to chemical synthesis and biological evaluation—creates a feedback loop that can accelerate the entire drug discovery pipeline, from identifying initial hits to optimizing lead compounds and developing clinical candidates. nih.gov

Table 2: Prospective Research Avenues

| Research Avenue | Key Methodologies & Goals |

| Novel Synthetic Methodologies | Employing multicomponent reactions (MCRs), novel catalysis, and flow chemistry to improve efficiency and scalability. nih.gov |

| Advanced Computational Predictions | Using QSAR, molecular docking, and molecular dynamics to predict binding modes and guide rational drug design. nih.gov |

| Exploration of New Biological Targets | Screening against diverse kinase panels and investigating applications in inflammatory or neurodegenerative diseases. nih.govnumberanalytics.com |

| Integrated Drug Discovery | Combining computational modeling (e.g., PBPK) with experimental validation to streamline development and overcome challenges like drug resistance. appliedclinicaltrialsonline.com |

Q & A

Basic: What are the established synthetic routes for 6-(4-Methylphenoxy)pyridin-3-amine, and how can reaction conditions be optimized?

The synthesis of pyridin-3-amine derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, a fluorophenyl analog (6-(4-fluorophenoxy)pyridin-3-amine) is synthesized via a multi-step protocol starting from halogenated pyridine intermediates, where phenoxide nucleophiles displace halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization may include solvent selection (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and catalyst screening (e.g., CuI for Ullmann-type couplings). Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 6.5–8.5 ppm) and methylphenoxy group (δ 2.3 ppm for CH₃, δ 6.8–7.2 ppm for aromatic protons). The amine proton may appear as a broad singlet (δ 4.5–5.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) can confirm purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z ~215).

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Basic: How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. For biological assays, prepare stock solutions in DMSO (≤10% v/v to avoid cytotoxicity) and dilute in buffered media. Solubility can be predicted using computational tools (e.g., LogP ~2.5–3.0 via ACD/Labs), indicating moderate lipophilicity . Precipitation issues in aqueous buffers may necessitate co-solvents (e.g., cyclodextrins) or pH adjustment (amine protonation at pH < 4 enhances solubility) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Substituent Variation : Replace the 4-methylphenoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects. Triazine analogs with substituted aryl groups show enhanced antileukemic activity, suggesting π-π stacking interactions are critical .

- Bioisosteric Replacement : Substitute the pyridine ring with isosteres (e.g., pyrimidine) to improve metabolic stability. For example, COX-2 inhibitors with imidazo[1,2-a]pyridine cores demonstrate improved selectivity .

- Pharmacophore Modeling : Use 3D-QSAR to identify steric/electronic hotspots. Molecular docking (e.g., AutoDock Vina) against targets like kinase enzymes can guide rational design .

Advanced: How can computational methods predict the physicochemical and ADMET properties of this compound?

- LogD/pKa Prediction : Tools like MarvinSketch estimate LogD ~3.0 (pH 7.4) and pKa ~4.5 (amine group), indicating moderate membrane permeability .

- ADMET Profiling : SwissADME predicts moderate CYP450 inhibition (risk of drug-drug interactions) and high gastrointestinal absorption. hERG liability (cardiotoxicity risk) should be tested via patch-clamp assays .

- Crystallography : SIR97 software resolves crystal structures to validate hydrogen bonding (e.g., amine-NH…O interactions) and packing motifs .

Advanced: How can contradictory biological activity data for this compound analogs be resolved?

Contradictions often arise from assay variability (e.g., cell line differences) or off-target effects. Solutions include:

- Dose-Response Curves : Confirm EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .

- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate primary targets. Kinase profiling (e.g., Eurofins KinaseScan) identifies off-target binding .

- Metabolite Screening : LC-MS/MS detects active metabolites that may contribute to observed effects .

Advanced: What are the best practices for scaling up this compound synthesis while maintaining yield and purity?

- Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., nitro reductions).

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) and minimize column chromatography via crystallization .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How can the stability of this compound be assessed under various storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC; oxidative degradation (amine to nitroso) is common .

- Long-Term Stability : Store at -20°C under argon in amber vials. Lyophilization enhances stability for aqueous formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products